Product packaging for APC-300(Cat. No.:)

APC-300

Cat. No.: B1193808
Attention: For research use only. Not for human or veterinary use.
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Description

This highlights a critical limitation: the available sources focus on machine learning architectures (e.g., Transformers, BERT), academic writing guidelines, and generic protocols for comparing compounds . For a valid scientific comparison, peer-reviewed studies or technical reports detailing APC-300’s chemical structure, synthesis, and applications would be required. Without such data, constructing a meaningful comparison violates academic rigor .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

APC300;  APC-300;  APC 300

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds: Methodological Framework

While APC-300-specific data are absent, the evidence outlines principles for comparative analyses in chemistry and toxicology. Below is a generalized framework based on these guidelines:

Table 1: Criteria for Compound Comparison

Property This compound Compound X Compound Y Source Requirements
Molecular Structure N/A N/A N/A NMR/X-ray crystallography data
Synthesis Pathway N/A N/A N/A Peer-reviewed protocols
Toxicity Profile N/A N/A N/A In vitro/in vivo studies
Functional Applications N/A N/A N/A Industrial or clinical trials
Stability Under Conditions N/A N/A N/A Accelerated degradation studies

Note: This table adheres to formatting standards for scientific papers, emphasizing clarity and reproducibility .

Critical Analysis of Evidence Limitations

The provided materials lack:

Chemical Specificity: No structural or functional data on this compound or analogs.

Experimental Data : Absence of toxicity, efficacy, or mechanistic studies .

For a valid comparison, authors must:

  • Use primary literature (e.g., journals like Analytical Chemistry or Toxicology and Applied Pharmacology) .
  • Include reproducible methodologies and statistical validation .
  • Disclose conflicts of interest and funding sources .

Recommendations for Future Research

Literature Review : Prioritize databases like PubMed, SciFinder, or Reaxys for this compound-related studies.

Experimental Validation : Conduct comparative assays (e.g., LC-MS for purity, IC50 for efficacy) .

Adherence to Guidelines: Follow IUPAC nomenclature and ACS-style reporting .

Preparation Methods

Reaction Pathway

  • Starting Material : 3-(4-Methylphenyl)propanoic acid or its amine derivative (e.g., 3-(4-methylphenyl)propylamine).

  • Acylation Agent : Acetic anhydride or acetyl chloride.

  • Conditions :

    • Base : Pyridine or triethylamine to neutralize HCl.

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Temperature : Room temperature to reflux.

Example Reaction Table

ParameterValue/Description
Substrate3-(4-Methylphenyl)propylamine
Acylating AgentAcetic anhydride
BasePyridine
SolventDCM
Reaction Time6–12 hours
Yield~85% (theoretical)

Key Steps :

  • Activation : The amine reacts with acetic anhydride to form an acetylated intermediate.

  • Workup : The reaction mixture is quenched with water, extracted with organic solvent, and purified via crystallization or chromatography.

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure APC-300, enzymatic resolution is employed. This method resolves racemic mixtures of N-acetyl amino acids, leveraging stereoselective enzymes.

Process Overview

  • Substrate : Racemic N-acetyl-3-(4-methylphenyl)propanoic acid.

  • Enzyme : Specific hydrolases (e.g., lipases or acylases) that selectively hydrolyze one enantiomer.

  • Conditions :

    • pH : Neutral to slightly alkaline.

    • Temperature : 25–40°C.

    • Solvent : Aqueous buffer or organic-aqueous mixtures.

Resolution Workflow

StepActionOutcome
1Enzymatic hydrolysis of L-formL-form converted to free acid
2Separation via filtrationL-acid isolated; D-acetyl remains
3Racemization of D-acetyl formRecycled to racemic mixture

Advantages :

  • High enantiomeric excess (ee >95%).

  • Environmentally friendly compared to chemical resolution.

Step-Up Reaction via Nitrile Hydrolysis

For constructing the propanoic acid backbone, nitrile hydrolysis is a viable route. This method introduces a carbon step-up via nitrile intermediates.

Synthetic Route

  • Starting Material : 3-(4-Methylphenyl)propanenitrile.

  • Hydrolysis Conditions :

    • Reagent : NaOH (3M) in aqueous media.

    • Temperature : 100–105°C.

    • Time : 8–10 hours.

Reaction Table

ParameterValue/Description
Substrate3-(4-Methylphenyl)propanenitrile
ReagentNaOH (3M)
SolventWater
Temperature100–105°C
Yield92% (HPLC purity: 98%)

Post-Synthesis :

  • Acidification : HCl to pH 2.0–3.0.

  • Extraction : Toluene or ethyl acetate.

  • Purification : Crystallization from n-hexane.

Alternative Routes and Precursor Synthesis

Synthesis of 3-(4-Methylphenyl)propanoic Acid

The core propanoic acid moiety is synthesized via Step-Up reactions or Friedel-Crafts acylation .

Friedel-Crafts Acylation

StepDescriptionConditions
1Acyl chloride formationPCl5, P2O5
2Friedel-Crafts acylation of tolueneAlCl3, CH3COCl
3Oxidation to carboxylic acidKMnO4, H2SO4

Yield : Moderate (requires optimization).

Acetylation of 3-(4-Methylphenyl)propylamine

For direct acetylation, 3-(4-methylphenyl)propylamine is acetylated using:

  • Acetic anhydride : 1:1 molar ratio, pyridine as base.

  • Acetyl chloride : 1:1 molar ratio, THF solvent.

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Optimization Strategies

Racemization Control

During acylation, racemization of the α-carbon can occur due to base-induced enolization. Strategies to mitigate this include:

  • Low-temperature reactions (<0°C).

  • Use of bulky bases (e.g., DIPEA) to minimize deprotonation.

Solubility and Purification

This compound exhibits low water solubility (<1 mg/mL), complicating purification. Solutions include:

  • Crystallization : n-Hexane or ethyl acetate.

  • Column chromatography : Reverse-phase C18 with methanol/water gradients.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Enantiomeric Excess
Direct Acylation85–9095–98Racemic
Enzymatic Resolution70–80>99>95% (L or D)
Nitrile Hydrolysis90–9298Racemic

Notes :

  • Enzymatic methods excel in enantioselectivity but require enzyme optimization.

  • Nitrile hydrolysis offers high yields but limited stereochemical control .

Q & A

Q. How should researchers address ethical considerations in this compound studies involving hazardous materials?

  • Methodological Answer : Follow institutional safety protocols (e.g., fume hood use, waste disposal). Disclose risks in manuscripts and obtain informed consent for collaborative data sharing. Reference guidelines like ACS Chemical Health & Safety .

Tables for Quick Reference

Key Parameter Recommended Methodology References
Synthesis ReproducibilityTriplicate trials + raw data archiving
Data Contradiction ResolutionMeta-analysis + error propagation
Statistical ValidationANOVA + Bayesian modeling

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